Bohemamine
Overview
Description
Synthesis Analysis
The synthesis of bohemamine involves a sophisticated pathway facilitated by a specific gene cluster in Streptomyces sp. This process is highlighted by the action of nonribosomal peptide synthetase (NRPS), Baeyer-Villiger monooxygenase, and methyltransferase. The NRPS BhmJ and the monooxygenase BhmK are responsible for the initial formation of the pyrrolizidine core, which is subsequently methylated at C-7 by methyltransferase BhmG. The 9-methyl group of bohemamines is derived from the nonproteinogenic amino acid (2S,5S)-5-methylproline, showcasing the intricate enzymatic orchestration required for its biosynthesis (Liu et al., 2020).
Molecular Structure Analysis
Bohemamines possess a pyrrolizidine skeleton that is core to their structure, featuring two distinct methyl groups that distinguish them from other pyrrolizidine alkaloids. This structure has been elucidated through advanced spectroscopic methods, including NMR, which reveal the complexity of their molecular architecture and the stereochemical arrangement of their methyl substituents. The unique structural attributes of bohemamines contribute to their potential biological functions and interactions (Bugni et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of bohemamine is influenced by its pyrrolizidine core and methyl groups. Studies have shown that bohemamine and its derivatives can undergo various chemical transformations, including dimerization processes under certain conditions. Dibohemamines, for instance, are dimeric bohemamine analogues that form through a non-enzymatic process involving formaldehyde, highlighting the compound's reactive potential and the possibility of generating structurally diverse derivatives with varied biological activities (Fu et al., 2016).
Physical Properties Analysis
While specific details on the physical properties of bohemamine such as melting points, solubility, and crystalline structure are not directly highlighted in the provided research, these properties are generally influenced by the molecular structure of pyrrolizidine alkaloids. The physical characteristics of such compounds are crucial for understanding their behavior in biological systems and potential applications in pharmaceutical formulations.
Chemical Properties Analysis
Bohemamine’s chemical properties, including its reactivity, stability, and interactions with biological molecules, are intricately linked to its molecular structure. The presence of the pyrrolizidine core and methyl groups plays a significant role in its biological activity, offering a foundation for exploring its mechanism of action and potential therapeutic applications. The biosynthetic pathways and enzymatic reactions involved in its synthesis further illuminate the complexity and chemical versatility of bohemamine.
For more comprehensive insights into bohemamine and related research, the following references provide valuable information:
Scientific Research Applications
Discovery and Isolation from Marine-Derived Streptomyces
Bohemamine, a pyrrolizidine alkaloid, was discovered in marine-derived Streptomyces sp., highlighting its natural occurrence in the marine ecosystem. Three new bohemamine-type pyrrolizidine alkaloids were isolated, including bohemamine B and C, showcasing the diversity of this compound class (Bugni et al., 2006).
Biosynthesis Insights
The biosynthesis of bohemamines (BHMs) was activated using a ribosome engineering approach. Key enzymes responsible for the formation of the pyrrolizidine core in bohemamines were identified, shedding light on the intricate biosynthetic pathways of these compounds (Liu et al., 2020).
Cytotoxic Properties Against Cancer Cell Lines
Dibohemamines, dimeric analogues of bohemamines, have shown significant cytotoxicity against cancer cell lines like A549 and HepG2. This suggests a potential application of bohemamine derivatives in cancer therapy (Jiang et al., 2017).
Non-Enzymatic Biosynthesis in Bohemamine Dimers
Research revealed the non-enzymatic dimerization process in the formation of dibohemamines, suggesting a unique biosynthetic pathway that occurs under mild conditions. Some dibohemamine analogues displayed cytotoxicity against non-small cell lung cancer cells, further underscoring their potential therapeutic use (Fu et al., 2016).
Novel Bohemamine Derivatives
New derivatives of bohemamine, spithioneines A and B, were isolated from Streptomyces spinoverrucosus. These compounds incorporate the amino acid ergothioneine, adding to the chemical diversity and potential biological activity of bohemamine-related compounds (Fu & MacMillan, 2015).
Hybrid Compounds with Potential Anticancer Properties
Quinohemanine, a hybrid compound of quinoxalinone and bohemamine, was isolated from Streptomyces sp. This compound, along with its derivatives, exhibited moderate cytotoxicity against the HepG2 cancer cell line, indicating potential for development as an anticancer agent (Jiang et al., 2018).
properties
IUPAC Name |
N-[(1S,2S,4R,5S)-1,5-dimethyl-9-oxo-3-oxa-6-azatricyclo[4.3.0.02,4]non-7-en-7-yl]-3-methylbut-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-7(2)5-11(18)15-10-6-9(17)14(4)13-12(19-13)8(3)16(10)14/h5-6,8,12-13H,1-4H3,(H,15,18)/t8-,12+,13+,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARXZADXFDTXOF-OKVQYTGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(O2)C3(N1C(=CC3=O)NC(=O)C=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@@H](O2)[C@@]3(N1C(=CC3=O)NC(=O)C=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80993704 | |
Record name | Bohemamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80993704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bohemamine | |
CAS RN |
72926-12-6 | |
Record name | Bohemamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072926126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bohemamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80993704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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